molecular formula C16H20N2O2S B10973712 4-(butan-2-yl)-N-(5-methylpyridin-2-yl)benzenesulfonamide

4-(butan-2-yl)-N-(5-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B10973712
M. Wt: 304.4 g/mol
InChI Key: PUHZSBBOTOJRLF-UHFFFAOYSA-N
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Description

4-(BUTAN-2-YL)-N-(5-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with a butan-2-yl group and a 5-methylpyridin-2-yl group, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BUTAN-2-YL)-N-(5-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzene sulfonic acid, followed by conversion to benzene sulfonyl chloride.

    Substitution Reactions: The benzene sulfonyl chloride undergoes nucleophilic substitution with 5-methylpyridin-2-amine to form the intermediate sulfonamide.

    Alkylation: The final step involves the alkylation of the intermediate with butan-2-yl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(BUTAN-2-YL)-N-(5-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-(BUTAN-2-YL)-N-(5-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(BUTAN-2-YL)-N-(5-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects, disrupting the synthesis of essential biomolecules in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.

    Sulfamethoxazole: Another sulfonamide antibiotic with a broader spectrum of activity.

    Sulfadiazine: Known for its use in treating bacterial infections and certain parasitic diseases.

Uniqueness

4-(BUTAN-2-YL)-N-(5-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activity and pharmacokinetic properties compared to other sulfonamides. Its structural complexity allows for potential interactions with a wider range of molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

4-butan-2-yl-N-(5-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H20N2O2S/c1-4-13(3)14-6-8-15(9-7-14)21(19,20)18-16-10-5-12(2)11-17-16/h5-11,13H,4H2,1-3H3,(H,17,18)

InChI Key

PUHZSBBOTOJRLF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C

Origin of Product

United States

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